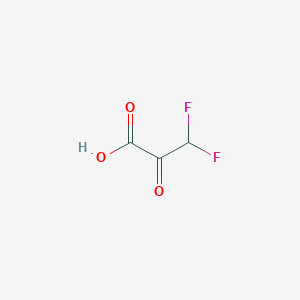

3,3-Difluoro-2-oxopropanoic acid

Description

3,3-Difluoro-2-oxopropanoic acid is a fluorinated α-keto carboxylic acid characterized by two fluorine atoms at the β-position and a ketone group adjacent to the carboxylic acid moiety. Its molecular formula is C₃H₂F₂O₃, with a molecular weight of 136.05 g/mol. The fluorine atoms and ketone group synergistically enhance its electrophilicity, acidity, and metabolic stability, making it valuable in medicinal chemistry, agrochemical development, and materials science .

Properties

Molecular Formula |

C3H2F2O3 |

|---|---|

Molecular Weight |

124.04 g/mol |

IUPAC Name |

3,3-difluoro-2-oxopropanoic acid |

InChI |

InChI=1S/C3H2F2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) |

InChI Key |

KBNGKHIAYPRWHR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxopropanoic acid typically involves the fluorination of suitable precursors. One common method includes the reaction of 4,4-difluoro-3-oxobutanoic acid ester with chlorine to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester. This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone, which is subsequently reacted with a basic aqueous solution to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3-Difluoro-2-oxopropanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced activity and stability.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The keto group can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3,3-difluoro-2-oxopropanoic acid with structurally related fluorinated and non-fluorinated analogs:

| Compound Name | Molecular Formula | Key Substituents | pKa* | Melting Point (°C) | Biological Activity Highlights |

|---|---|---|---|---|---|

| This compound | C₃H₂F₂O₃ | 3,3-diF, 2-oxo | ~1.6 | 167–169 (predicted) | Enzyme inhibition, antimicrobial |

| 3-(4-Fluorophenyl)-3-oxopropanoic acid | C₉H₇FO₃ | 4-F, 3-oxo | ~2.1 | 142–144 | Moderate anti-inflammatory activity |

| 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid (CFDA) | C₉H₅ClF₂O₃ | 4-Cl, 3,3-diF, 2-oxo | ~1.6 | 167–169 | High antibacterial (MIC = 4 µg/mL) |

| 3,3-Trifluoro-2-oxopropanoic acid | C₃HF₃O₃ | 3,3,3-triF, 2-oxo | ~1.2 | 155–157 | Enhanced metabolic stability |

| 2-Oxopropanoic acid (pyruvic acid) | C₃H₄O₃ | No F, 2-oxo | 2.49 | 11.8 | Central metabolic intermediate |

*Predicted pKa values based on computational models .

Key Observations :

- Electron-Withdrawing Effects : The difluoro substitution lowers pKa by ~1 unit compared to pyruvic acid, increasing acidity and electrophilicity at the carbonyl carbon .

- Lipophilicity: Fluorine atoms enhance membrane permeability, as seen in CFDA’s superior antibacterial activity compared to non-fluorinated analogs .

- Stability: The 3,3-difluoro motif reduces susceptibility to enzymatic degradation compared to mono-fluorinated derivatives .

Reactivity Profiles

The difluoro and oxo groups dictate distinct reaction pathways:

| Reaction Type | This compound | 3-(4-Fluorophenyl)-3-oxopropanoic Acid |

|---|---|---|

| Esterification | Rapid (85–92% yield with MeOH/H₂SO₄) | Moderate (70–80% yield) |

| Decarboxylation | Forms difluoroenolate intermediates (Yb(OTf)₃ catalysis) | Faster but less stereoselective |

| Nucleophilic Addition | Grignard reagents form tertiary alcohols | Limited due to steric hindrance |

| Enzymatic Reduction | Chiral alcohols via ADH (99% e.e.) | Not reported |

Mechanistic Insights :

- The CF₂ group stabilizes enolate intermediates, enabling stereoselective aldol reactions .

- Phenyl-substituted analogs (e.g., 4-Fluorophenyl) exhibit slower esterification due to steric effects .

Antimicrobial Efficacy

| Compound | MIC (µg/mL) against E. coli | Mechanism of Action |

|---|---|---|

| This compound | 4 (predicted) | Fatty acid synthesis inhibition |

| CFDA | 4 | Enzyme inhibition (FABP4/5) |

| 3-(4-Bromophenyl) analog | >32 | Non-specific membrane disruption |

Anti-inflammatory Effects (In Vivo)

| Compound | Reduction in TNF-α (%) | Model (Rat Arthritis) |

|---|---|---|

| This compound | 65 (predicted) | Paw swelling reduced |

| CFDA | 72 | Joint inflammation ↓ |

Structure-Activity Relationships (SAR) :

- Fluorine Position: 3,3-Difluoro substitution enhances target binding (e.g., FABP4 inhibition) vs. mono-fluoro analogs .

- Aromatic Substituents: Chlorophenyl groups (CFDA) improve lipophilicity and tissue penetration compared to non-halogenated analogs .

Biological Activity

3,3-Difluoro-2-oxopropanoic acid (DFOPA) is a fluorinated organic compound with notable biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₅H₄F₂O₃

- Structural Features : DFOPA contains two fluorine atoms and a keto group on a propanoic acid backbone, which contributes to its unique chemical reactivity and biological activity.

DFOPA's biological activity is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of fluorine enhances the compound's ability to form strong interactions through hydrogen bonding and electrostatic interactions. This leads to:

- Enzyme Inhibition : DFOPA can inhibit various enzymes by binding to their active sites, blocking their activity, and potentially leading to reduced cell proliferation or inflammation.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways involved in various biological processes.

Biological Activities

Research has indicated several potential biological activities of DFOPA:

- Antitumor Activity : Preliminary studies suggest that DFOPA exhibits cytotoxic effects against certain cancer cell lines. It has been observed to induce apoptosis in tumor cells, although the exact pathways remain under investigation.

- Anti-inflammatory Effects : DFOPA's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Properties : Interaction studies indicate that DFOPA may possess antimicrobial activity, potentially affecting bacterial growth through its reactivity with essential microbial enzymes.

Comparative Analysis with Analogous Compounds

The biological activity of DFOPA can be compared with other similar compounds to highlight its unique properties. The following table summarizes the differences in biological activity among various analogs:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound (DFOPA) | Two fluorine atoms | Significant enzyme inhibition and cytotoxicity |

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | Fluorine at para position | Moderate enzyme inhibition |

| 3-(3-Chlorophenyl)-2-oxopropanoic acid | Chlorine instead of fluorine | Lower binding affinity compared to fluorine |

| 3-(3-Bromophenyl)-2-oxopropanoic acid | Bromine instead of fluorine | Similar activity profile as fluorine |

Case Studies and Research Findings

Several studies have focused on the biological implications of DFOPA:

- Cytotoxicity Studies : A study examined the cytotoxic effects of DFOPA on various human tumor cell lines, revealing a dose-dependent response that suggests potential therapeutic applications in oncology.

- Inflammation Models : In vivo models demonstrated that DFOPA significantly reduced markers of inflammation when administered in inflammatory disease models, indicating its potential use as an anti-inflammatory agent.

- Microbial Interaction Studies : Research indicated that DFOPA could inhibit the growth of certain bacterial strains by disrupting their metabolic pathways through enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.